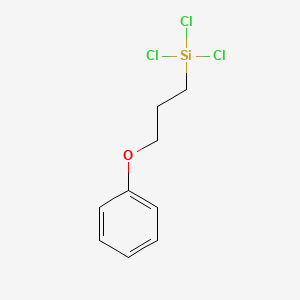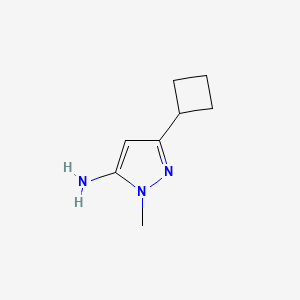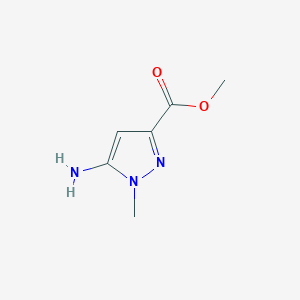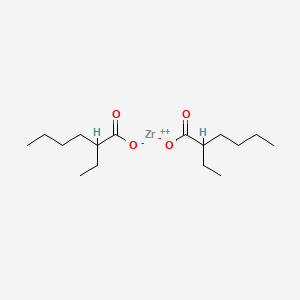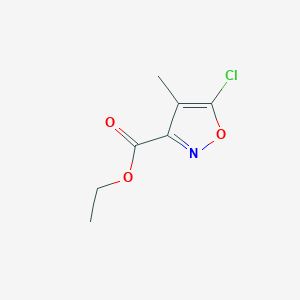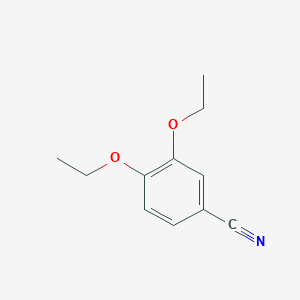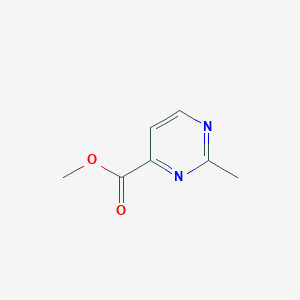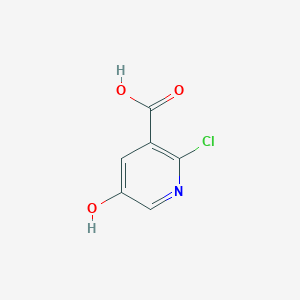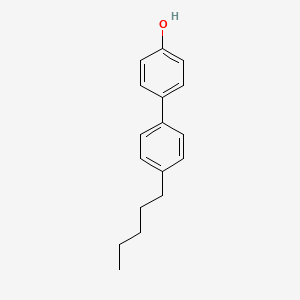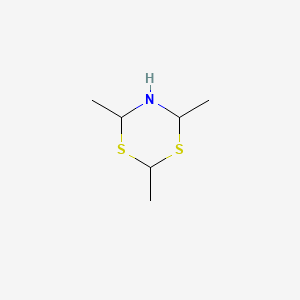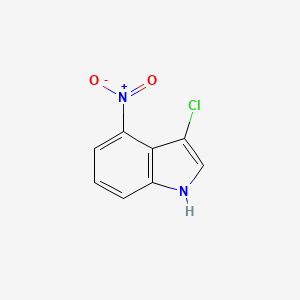
3-Chloro-4-nitro-1H-indole
Overview
Description
3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitro-1H-indole is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-nitro-1H-indole are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .Physical And Chemical Properties Analysis
3-Chloro-4-nitro-1H-indole is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.Scientific Research Applications
-
Anti-inflammatory Research
- Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anti-inflammatory and analgesic effects .
-
Antiviral Research
- Indole derivatives have shown potential as antiviral agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antiviral effects .
-
Antioxidant Research
- Certain indole derivatives have shown antioxidant activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antioxidant effects .
-
Antimicrobial Research
- Indole derivatives have shown potential as antimicrobial agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antimicrobial effects .
-
Antidiabetic Research
- Certain indole derivatives have shown antidiabetic activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antidiabetic effects .
-
Anticancer Research
- Indole derivatives have shown potential as anticancer agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anticancer effects .
-
Anti-HIV Research
- Certain indole derivatives have shown anti-HIV activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anti-HIV effects .
-
Antitubercular Research
- Indole derivatives have shown potential as antitubercular agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antitubercular effects .
-
Antimalarial Research
- Certain indole derivatives have shown antimalarial activities .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant antimalarial effects .
-
Anticholinesterase Research
- Indole derivatives have shown potential as anticholinesterase agents .
- The methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro or in vivo testing .
- The outcomes of these applications have shown that certain indole derivatives can have significant anticholinesterase effects .
Safety And Hazards
Future Directions
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
properties
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitro-1H-indole | |
CAS RN |
208511-07-3 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

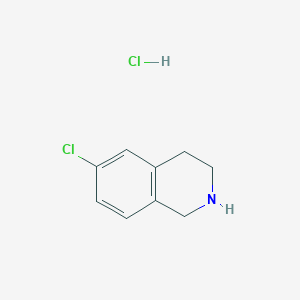
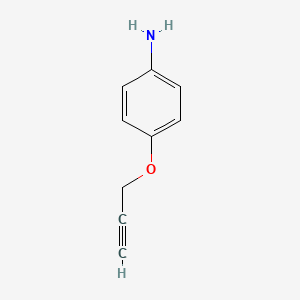
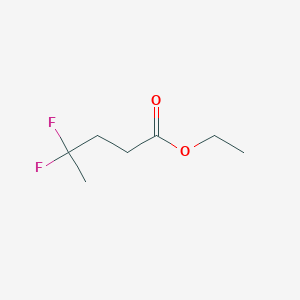
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
